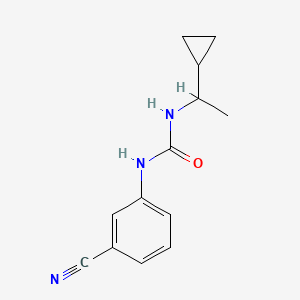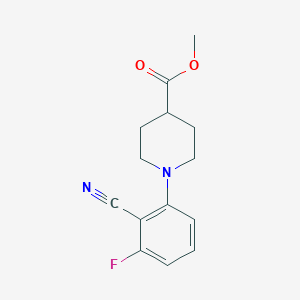
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, also known as Methyl 3,4-difluoro-α-cyanobenzenebutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative that has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In
作用機序
The mechanism of action of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and acetylcholinesterase. Additionally, the compound may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to improve cognitive function and reduce amyloid beta levels in an Alzheimer's disease mouse model. Additionally, the compound has been shown to modulate various signaling pathways involved in cell growth and survival.
実験室実験の利点と制限
One advantage of using Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-cancer and anti-Alzheimer's disease effects, making it a promising candidate for further research. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate. One direction is to further investigate the compound's potential use in the treatment of cancer and Alzheimer's disease. Additionally, studies could explore the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective treatments. Finally, studies could investigate the potential toxicity of the compound at various concentrations, which could help determine its safety for use in humans.
In conclusion, Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. While the compound has several advantages for use in lab experiments, its potential toxicity at high concentrations may limit its use in certain experiments. Nevertheless, there are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, which could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate involves the reaction of 3,4-difluorobenzaldehyde with malononitrile followed by the addition of methylamine. The resulting product is then esterified with ethyl chloroformate to form the final compound. This synthesis method has been reported in various scientific journals, and it has been shown to produce high yields of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate.
科学的研究の応用
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been studied for its potential use in the treatment of various diseases. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro and in vivo. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate inhibited the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study investigated the compound's potential use in the treatment of Alzheimer's disease. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate improved cognitive function and reduced amyloid beta levels in an Alzheimer's disease mouse model.
特性
IUPAC Name |
methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKDPRDCFZFMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

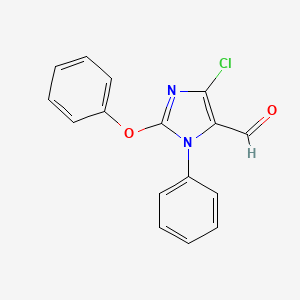
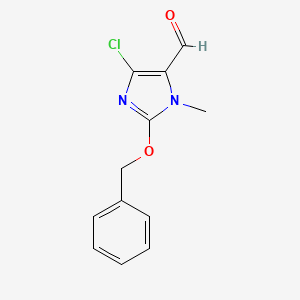
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

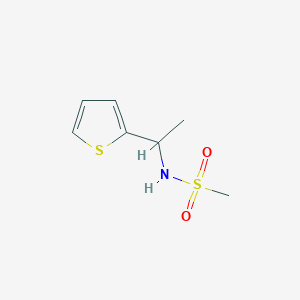
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)


